3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid
Description
3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid (CAS: 1798747-21-3) is a fluorinated amino acid derivative with the molecular formula C₁₀H₁₁ClF₃NO₂ and a molecular weight of 269.65 g/mol . Structurally, it features a propanoic acid backbone substituted with an amino group at the C3 position and a 3,4,5-trifluorobenzyl group at the C2 position. Its hydrochloride salt form enhances solubility, making it a versatile small-molecule scaffold for laboratory applications, particularly in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-7-2-5(3-8(12)9(7)13)1-6(4-14)10(15)16/h2-3,6H,1,4,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKBQTJMIAJJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trifluorobenzyl bromide and an amino acid derivative in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
NSAID-like β-Hydroxy-β-Aryl Propanoic Acids
- Examples: β-hydroxy-3,3-diphenylpropanoic acid, α-methyl-substituted variants (e.g., 3-hydroxy-2-methyl-3,3-diphenylpropanoic acid) .
- Key Differences: Substituents: NSAID analogs lack the amino group and instead feature hydroxyl and aryl groups at the β-position. Solubility: The hydrochloride salt form of the target compound enhances aqueous solubility compared to free carboxylic acid forms in NSAIDs .
3-Phenylpropanoic Acids (3-PPAs)
- Examples: 3-phenylpropanoic acid salts and co-crystals .
- Key Differences: Substituents: 3-PPAs lack fluorine atoms and the amino group, resulting in simpler electronic and steric profiles. Crystal Packing: Fluorine substitution in the target compound likely alters crystal lattice interactions compared to non-fluorinated 3-PPAs .
Amino-Substituted Propanoic Acids
- Examples: 3-[(3-Fluorobenzyl)amino]propanoic acid (CAS: 1336086-97-5, C₁₀H₁₂FNO₂) . (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid .
- Key Differences: Fluorination Pattern: The target compound’s 3,4,5-trifluorobenzyl group provides greater lipophilicity and electronic effects than mono-fluorinated analogs like 3-[(3-fluorobenzyl)amino]propanoic acid . Biological Targets: Indole-containing analogs (e.g., 6-fluoroindol-3-yl) may interact with serotonin receptors, whereas the trifluorobenzyl group could favor kinase or protease inhibition .
Physicochemical and Pharmacokinetic Properties
Research Implications
- Amino Group Utility: The amino group enables conjugation or salt formation, expanding applications in peptide mimetics or prodrug design .
Biological Activity
3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid is a compound of growing interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₉H₈F₃N₁O₂
- Molecular Weight : 233.19 g/mol
- Structure : It features a propanoic acid backbone with an amino group and a trifluorobenzyl substituent, which enhances its reactivity and biological interactions.
The trifluorobenzyl group is particularly significant as it influences the compound's binding affinity to various biological targets, potentially enhancing its efficacy as a biochemical probe or inhibitor.
Research indicates that 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid may exhibit several mechanisms of action:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor in enzymatic studies, suggesting that it may modulate the activity of specific enzymes critical in various biological pathways.
- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for further pharmacological exploration in treating inflammatory diseases.
- Anticancer Potential : There are indications of anticancer properties, warranting further investigation into its use in cancer therapy.
Binding Affinity and Interactions
The presence of the trifluorobenzyl moiety is believed to enhance binding affinity to certain receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions essential for modulating biological effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibitor in enzymatic studies | |
| Anti-inflammatory | Suggested anti-inflammatory properties | |
| Anticancer | Indications of anticancer activity |
Case Study: Enzymatic Interaction
In one study, 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid was used as a biochemical probe to investigate its interaction with specific enzymes involved in metabolic pathways. The results demonstrated that the compound significantly inhibited enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.
Comparative Analysis with Similar Compounds
The uniqueness of 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid can be contrasted with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Aminoisobutyric acid | C₄H₉N₁O₂ | Contains a branched chain structure |
| 3-Amino-2-methylpropanoic acid | C₅H₉N₁O₂ | Methyl group instead of trifluorobenzyl |
| Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid | C₁₂H₁₄F₃N₁O₂ | Contains a tert-butyloxycarbonyl protecting group |
This table illustrates how the trifluorobenzyl substituent significantly enhances the reactivity and potential biological activity of this compound compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
